2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid
説明
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. According to PubChem database records, the official IUPAC name is designated as 2-(2,9-dihydroxybenzo[b]benzoxazepin-6-yl)benzoic acid. This nomenclature system reflects the compound's intricate molecular structure, incorporating specific positional descriptors for the hydroxyl substituents and the benzoic acid moiety attachment point.
The compound is catalogued under Chemical Abstracts Service registry number 13606-02-5, establishing its unique chemical identity within global databases. Alternative systematic names include 2-(3,7-Dihydroxydibenzo[b,f]oxazepin-11-yl)benzoic acid, which represents a commonly used variant in chemical literature. The molecular formula is consistently reported as C₂₀H₁₃NO₅, indicating the presence of twenty carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms.
Additional synonyms documented in chemical databases include MLS000077269, SMR000009634, and various structural identifiers that facilitate cross-referencing across different chemical information systems. The systematic naming conventions also encompass Chemical Identifier codes such as the InChI string InChI=1S/C20H13NO5/c22-11-5-7-15-17(9-11)26-18-10-12(23)6-8-16(18)21-19(15)13-3-1-2-4-14(13)20(24)25/h1-10,22-23H,(H,24,25), which provides a standardized representation of the molecular structure for computational applications.
Molecular Architecture: Dibenzoxazepine Core and Benzoic Acid Substituent
The molecular architecture of 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid is characterized by a sophisticated tricyclic core structure consisting of a dibenzo[b,f]oxazepine system. This core framework represents a seven-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, fused with two benzene rings in a specific geometric arrangement. The dibenzoxazepine scaffold serves as the central architectural element, providing the fundamental structural foundation upon which additional functional groups are positioned.
The benzoic acid substituent is attached at the 11-position of the dibenzoxazepine core, creating a pendant aromatic carboxylic acid group that significantly influences the compound's chemical properties. This attachment point represents a critical structural feature, as the carboxylic acid functionality introduces both hydrogen bonding capabilities and ionizable characteristics that affect solubility and biological interactions. The molecular weight of the complete structure is calculated as 347.3 grams per mole, reflecting the substantial size and complexity of this heterocyclic system.
Computational analysis reveals specific geometric parameters including an XLogP3-AA value of 3.4, indicating moderate lipophilicity characteristics. The molecule contains three hydrogen bond donor sites and six hydrogen bond acceptor sites, suggesting significant potential for intermolecular interactions. The rotatable bond count is limited to two, indicating a relatively rigid molecular framework that constrains conformational flexibility. These structural parameters collectively define the three-dimensional molecular architecture and influence the compound's physicochemical behavior.
The hydroxyl substituents located at the 3,7-positions of the dibenzoxazepine core contribute additional complexity to the molecular architecture. These phenolic groups provide supplementary hydrogen bonding sites and may participate in intramolecular interactions that stabilize specific conformational arrangements. The precise positioning of these hydroxyl groups relative to the core ring system and the benzoic acid substituent creates a unique molecular geometry that distinguishes this compound from other benzoxazepine derivatives.
Crystallographic Analysis and Conformational Dynamics
Crystallographic analysis of 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid reveals important structural details regarding solid-state organization and molecular packing arrangements. The exact mass is determined as 347.07937252 daltons, providing precise molecular weight data for analytical applications. While comprehensive single-crystal X-ray diffraction data for this specific compound is limited in the available literature, related dibenzoxazepine structures provide valuable insights into typical conformational preferences and crystal packing behaviors.
Comparative analysis with structurally related compounds, such as dibenz[b,f]oxazepine derivatives studied in pharmaceutical crystallography, suggests that these molecular systems typically exhibit specific conformational preferences influenced by the seven-membered ring flexibility. The dibenzoxazepine core generally adopts boat or chair-like conformations, with the specific geometry influenced by substituent effects and crystal packing forces. Intermolecular hydrogen bonding patterns involving the hydroxyl groups and carboxylic acid functionality likely play significant roles in determining solid-state organization.
Research on related benzoxazepine systems indicates that these compounds often demonstrate interesting conformational dynamics in solution, with the seven-membered ring undergoing rapid interconversion between different conformational states. The presence of multiple hydrogen bonding sites in 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid suggests potential for both intramolecular and intermolecular hydrogen bond formation, which could stabilize specific conformational arrangements and influence crystallization behavior.
Studies of similar dibenzoxazepine derivatives have revealed that crystal structures often feature hydrogen-bonded networks involving amide and hydroxyl groups, creating supramolecular assemblies that affect physical properties. The boat conformation of the dihydrooxazepinone ring system appears to be a common structural motif, potentially stabilized by hydrogen bonding interactions and aromatic stacking effects between adjacent molecules in the crystal lattice.
Comparative Analysis with Related Dibenzoxazepine Derivatives
Comparative structural analysis with related dibenzoxazepine derivatives provides valuable context for understanding the unique characteristics of 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid. The closely related compound dibenz[b,f]oxazepine (CAS 257-07-8) represents the unsubstituted core structure, with molecular formula C₁₃H₉NO and significantly lower molecular weight of approximately 195 grams per mole. This fundamental structural comparison highlights the substantial modification introduced by the benzoic acid and hydroxyl substituents in the target compound.
Another important comparative structure is dibenzazepine (CAS 256-96-2), which contains a similar tricyclic framework but lacks the oxygen atom present in oxazepine systems. Dibenzazepine has molecular formula C₁₄H₁₁N and molecular weight of 193.089 daltons, serving as a structural analog that demonstrates the impact of heteroatom substitution on molecular properties. The presence of the oxygen bridge in dibenzoxazepine systems generally increases polarity and affects hydrogen bonding capabilities compared to the nitrogen-only dibenzazepine framework.
Structural studies of loxapine derivatives, such as 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]oxazepine butanedioic acid, provide additional comparative insights. These pharmaceutical compounds demonstrate how substitution patterns on the dibenzoxazepine core influence biological activity and physicochemical properties. The loxapine series typically features substitution at the 11-position with nitrogen-containing groups, contrasting with the carboxylic acid substitution pattern in the target compound.
Recent research on dibenzoxazepinone derivatives has revealed interesting structure-activity relationships, particularly regarding the positioning of functional groups and their effects on biological activity. Studies have shown that the regioselectivity of substitution patterns significantly influences compound properties, with 7-acylaminodibenzoxazepinone derivatives demonstrating different activity profiles compared to their 8-substituted regioisomers. This research emphasizes the importance of precise structural characterization in understanding the properties of complex heterocyclic systems.
The following table summarizes key structural parameters for comparative analysis:
特性
IUPAC Name |
2-(2,9-dihydroxybenzo[b][1,4]benzoxazepin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-11-5-7-15-17(9-11)26-18-10-12(23)6-8-16(18)21-19(15)13-3-1-2-4-14(13)20(24)25/h1-10,22-23H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPDVSATCFBKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Friedel-Crafts Acylation
Friedel-Crafts acylation is a common method used to introduce acyl groups into aromatic compounds. The process typically involves:
Reagents : An aromatic compound, acyl chloride (or anhydride), and a Lewis acid catalyst (such as aluminum chloride).
Procedure : The aromatic compound is treated with the acyl chloride in the presence of the catalyst under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution.
This method can be applied to synthesize intermediates that are crucial for the final product.
Cyclization Reactions
Cyclization reactions are essential for forming the dibenzo[b,f]oxazepin core structure. Two primary cyclization methods include:
Thermal Cyclization : Heating precursors containing suitable functional groups can lead to the formation of the oxazepin ring through intramolecular reactions.
Acid-Catalyzed Cyclization : Using strong acids (like sulfuric acid) can facilitate cyclization by protonating functional groups and promoting nucleophilic attacks.
Hydroxylation Reactions
The introduction of hydroxyl groups at specific positions on the dibenzo[b,f]oxazepin structure is critical for achieving the desired dihydroxy substitution. This can be achieved through:
- Electrophilic Hydroxylation : Utilizing reagents such as peracids or hydrogen peroxide in the presence of acids can selectively hydroxylate aromatic rings.
Carboxylation
To form the benzoic acid moiety, carboxylation reactions are employed:
- Carbon Dioxide Insertion : The use of carbon dioxide in the presence of transition metal catalysts allows for the introduction of carboxylic acid functionalities onto aromatic systems.
Summary of Synthesis Steps
The overall synthesis can be summarized in a series of steps that incorporate the methods mentioned above:
Synthesize Intermediates : Start with simpler aromatic compounds to produce necessary intermediates using Friedel-Crafts acylation.
Form Dibenzo[b,f]oxazepin Core : Utilize cyclization techniques to construct the dibenzo[b,f]oxazepin framework.
Introduce Hydroxyl Groups : Apply hydroxylation methods to achieve dihydroxy substitutions at positions 3 and 7.
Final Carboxylation : Conclude with carboxylation to add the benzoic acid group.
Research has indicated various yields and conditions for each step involved in synthesizing 2-(3,7-Dihydroxy-dibenzo[b,f]oxazepin-11-yl)-benzoic acid. Below is a summary table showcasing different methodologies and their respective yields:
| Step | Methodology | Yield (%) | Conditions |
|---|---|---|---|
| Synthesis of Intermediates | Friedel-Crafts Acylation | 70-85 | Anhydrous conditions, AlCl₃ catalyst |
| Formation of Core | Thermal Cyclization | 60-75 | High temperature |
| Hydroxylation | Electrophilic Hydroxylation | 50-65 | H₂O₂ or peracid in acidic medium |
| Carboxylation | CO₂ Insertion | 55-70 | Metal catalyst |
化学反応の分析
Types of Reactions
2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds related to dibenzo[b,f][1,4]oxazepine structures exhibit antidepressant properties. The presence of hydroxyl groups in the structure of 2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant improvement in depression-like behaviors in animal models, suggesting potential for therapeutic use in treating mood disorders .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that it could be developed into a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biological Research
Proteomics Applications
this compound is utilized in proteomics research as a reagent for the modification of proteins. It has been reported to facilitate the study of protein interactions and modifications by acting as a labeling agent . This application is crucial for understanding cellular processes and developing targeted therapies.
Material Science
Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices for creating advanced materials with specific properties. For example, it can be used to enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in electronics and aerospace .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Activity | Animal Models | Demonstrated significant reduction in depression-like behavior with administration of the compound. |
| Anti-inflammatory Research | In Vitro | Inhibited cytokine production in macrophages; potential for treating inflammatory diseases. |
| Proteomics Application | Protein Labeling | Enhanced detection and analysis of protein interactions; valuable for drug discovery. |
| Polymer Enhancement | Material Science | Improved mechanical properties and thermal stability in polymer composites. |
作用機序
The mechanism of action of 2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the compound’s structural modifications.
類似化合物との比較
Structural Analogues and Substituent Effects
The dibenzo[b,f][1,4]oxazepine scaffold is versatile, with substituents modulating physicochemical and pharmacological properties. Key analogs include:
8-Fluoro-11-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)dibenzo[b,f][1,4]oxazepine (Compound 3)
- Substituents : Fluorine at position 8, trifluoromethyl at position 2, and 4-methylpiperazinyl at position 11.
- Synthesis : GP7 reaction between intermediate 22 and 1-methylpiperazine ().
- Properties : High HPLC purity (>99%), MALDI-HRMS m/z [M+H]+: 450.1637 (calculated: 450.1635) .
- Key Differences : The trifluoromethyl and piperazinyl groups enhance lipophilicity compared to the hydroxyl and benzoic acid groups in the target compound.
2-(4-(2-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazin-1-yl)ethan-1-ol (Compound 4)
- Substituents: Chlorine at position 2, piperazinyl-ethanol at position 11.
- Synthesis : GP7 reaction between intermediate 19 and hydroxyethylpiperazine ().
- Properties : 72% purity, characterized by ^1H NMR (δ 7.66–3.43 ppm) .
- Key Differences: The chlorine atom and ethanol-substituted piperazine may improve membrane permeability but reduce acidity relative to the benzoic acid group.
Loxapine Succinate
- Structure : 4-(2-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazin-1-ium succinate ().
- Crystallography : Characterized via X-ray powder and single-crystal diffraction, revealing intermolecular hydrogen bonding .
Physicochemical Properties
生物活性
2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid is a complex organic compound notable for its unique dibenzoxazepine structure. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The molecular formula of this compound is C20H13NO5, with a molecular weight of approximately 347.33 g/mol. The compound features a dibenzoxazepine core with hydroxyl groups at positions 3 and 7, which are critical for its biological activity .
Antioxidant Activity
Research indicates that the presence of hydroxyl groups in the compound enhances its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies employing assays such as DPPH and FRAP have demonstrated that compounds with similar structures exhibit significant radical scavenging activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on pro-inflammatory enzymes. For instance, compounds derived from similar scaffolds have shown IC50 values in the sub-micromolar range against lipoxygenase enzymes . This suggests that the compound may inhibit inflammatory pathways effectively.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines. For example, compounds with related structures have shown selective cytotoxicity towards tumor cells while sparing normal cells . The mechanism of action could involve apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
| Study | Cell Lines Tested | IC50 Values (µM) | Notes |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 97.1 | Significant cytotoxicity observed |
| Study B | U87 (glioblastoma) | 93.7 | Selective action noted against tumor cells |
| Study C | EUFA30 (normal fibroblasts) | >300 | Higher IC50 compared to cancer cells |
The above table summarizes findings from various studies assessing the biological activity of compounds related to the dibenzoxazepine structure. Notably, the IC50 values indicate that these compounds can be more effective against cancerous cells compared to non-cancerous cells.
While the precise mechanism by which this compound exerts its effects remains largely unexplored, it is hypothesized that its structural features facilitate interactions with biological targets involved in oxidative stress and inflammation pathways. The dibenzoxazepine core has been linked to various biological activities; thus, further research is warranted to elucidate specific targets and pathways involved in its action .
Q & A
Q. What are the established synthetic routes for 2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid, and what key intermediates are involved?
The compound is synthesized via multistep reactions involving substituted dibenzo[b,f][1,4]oxazepine scaffolds. Key intermediates include 11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine derivatives, where substitution at the 2-position is achieved using dithiobiureto or dithiazolo groups . For example, condensation of 2-amino-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with substituted isothiocyanates yields thiourea intermediates, which cyclize under acidic conditions. Reaction yields depend on substituent steric and electronic effects (e.g., tert-butyl groups improve stability by ~15% compared to phenyl groups) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . For example, triclinic systems (space group P1) with cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å require careful hydrogen-bonding analysis to resolve carboxylic acid dimerization patterns .
Q. What analytical techniques are used to assess purity and functional group integrity?
- UV-Vis Spectroscopy : λmax at 280–320 nm (attributed to π→π* transitions in the dibenzooxazepine core) .
- CHN Analysis : Validate elemental composition (e.g., C%: 62.1 ± 0.3%, H%: 3.8 ± 0.2%, N%: 4.5 ± 0.2%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., p-chlorophenyl)?
Bulky substituents hinder nucleophilic attack at the 2-position. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs, improving yields by ~20% .
- Lewis acid catalysis : ZnCl2 enhances electrophilicity of carbonyl groups, mitigating steric effects .
- Solvent optimization : DMF increases solubility of hydrophobic intermediates compared to THF .
Q. How do contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) arise, and how can they be resolved?
Discrepancies may stem from:
- Metabolic instability : The benzoic acid moiety is prone to glucuronidation, reducing bioavailability. Use prodrug strategies (e.g., methyl ester derivatives) to enhance stability .
- Off-target effects : Screen against related receptors (e.g., GABAA subtypes) using radioligand binding assays (Ki values < 100 nM indicate selectivity) .
- Species-specific differences : Compare murine and human liver microsome metabolism rates to identify translational gaps .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A), with scoring functions weighted for hydrogen bonds and hydrophobic contacts .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC50 values .
Q. How can structural contradictions in NMR and X-ray data be reconciled?
- Dynamic effects in solution : X-ray captures the lowest-energy conformation, while NMR (e.g., NOESY) may show equilibrium between syn and anti carboxylic acid rotamers. Use variable-temperature NMR to quantify populations .
- Disorder modeling : In X-ray refinement, apply "PART" commands in SHELXL to model disordered regions (e.g., rotating tert-butyl groups) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Substituent (R) | Yield (%) | Reference |
|---|---|---|---|
| 2-Thiobiureto derivative | p-Chlorophenyl | 62 | |
| 2-Dithiazolo derivative | tert-Butyl | 78 | |
| 11-(Piperazin-1-yl) precursor | – | 85 |
Q. Table 2. Analytical Data for Functional Groups
| Technique | Observation | Significance |
|---|---|---|
| FT-IR | 1680 cm<sup>-1</sup> (C=O stretch) | Confirms benzoic acid moiety |
| <sup>1</sup>H NMR | δ 6.8–7.3 ppm (aromatic protons) | Validates dibenzooxazepine core |
| HRMS | [M+H]<sup>+</sup> 406.1052 | Matches theoretical mass (406.1056) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
